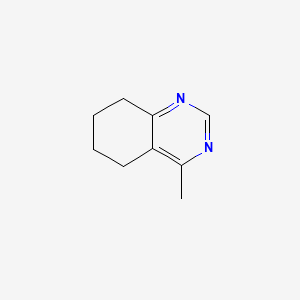
4-Methyl-5,6,7,8-tetrahydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5,6,7,8-tetrahydroquinazoline, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.209. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitubercular Activity
Recent studies have highlighted the potential of 4-Methyl-5,6,7,8-tetrahydroquinazoline derivatives as antitubercular agents. Molecular docking studies revealed that these compounds exhibit high binding affinity towards key enzymes involved in Mycobacterium tuberculosis metabolism. Notably, they target dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and DprE1, which are essential for bacterial survival and virulence. The synthesized derivatives demonstrated promising inhibitory activities against these enzymes, suggesting their potential as new treatments for multidrug-resistant tuberculosis .
Antidiabetic Properties
The compound has also been investigated for its antidiabetic effects. Some derivatives of this compound showed significant inhibition of α- and β-glucosidases, enzymes that play crucial roles in carbohydrate metabolism. By inhibiting these enzymes, the compounds could potentially help manage blood glucose levels in diabetic patients. The molecular docking results indicated a strong affinity for the active sites of these enzymes, further supporting their role in diabetes management .
Modulators of AMPA Receptors
Another area of application is in the modulation of AMPA receptors. Certain derivatives of this compound have been identified as positive allosteric modulators of AMPA receptors. These compounds enhance synaptic transmission and could be beneficial in treating neurological disorders such as Alzheimer's disease. The structure-activity relationship studies demonstrated that specific modifications to the tetrahydroquinazoline scaffold significantly impact their modulatory effects on AMPA receptors .
Anticancer Activity
The compound has shown promise as an anticancer agent by acting as a potent inhibitor of human topoisomerase II (topoII), a validated target for cancer therapy. Inhibiting topoII can lead to cancer cell death by disrupting DNA replication and repair processes. The development of tetrahydroquinazoline derivatives with improved potency and selectivity against topoII is an ongoing area of research that seeks to enhance therapeutic efficacy while minimizing side effects .
Poly(ADP-ribose) Polymerase Inhibition
Research has also indicated that this compound analogs can act as inhibitors of poly(ADP-ribose) polymerase (PARP). PARP plays a critical role in DNA repair mechanisms; thus, its inhibition could sensitize cancer cells to DNA-damaging agents like chemotherapy drugs. This application is particularly relevant for cancers with defective DNA repair pathways .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Modulatory Effect on AMPA Receptors | IC50 (nM) |
|---|---|---|
| 4a | Positive Modulator | 100 ± 3 |
| 1j | Negative Modulator | Not applicable |
| 1f | Potent Modulator | <10 |
Case Studies
Case Study 1: Development of Antitubercular Agents
A recent study synthesized novel derivatives of this compound and evaluated their antitubercular activity through molecular docking and biological assays. The results indicated that certain derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis, positioning them as candidates for further development into therapeutic agents.
Case Study 2: Neurological Applications
Another investigation focused on the neurological benefits of tetrahydroquinazoline derivatives as AMPA receptor modulators. The study demonstrated that specific structural modifications led to enhanced receptor activity and potential therapeutic effects for neurodegenerative diseases.
Propriétés
Numéro CAS |
103796-40-3 |
|---|---|
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.209 |
Nom IUPAC |
4-methyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C9H12N2/c1-7-8-4-2-3-5-9(8)11-6-10-7/h6H,2-5H2,1H3 |
Clé InChI |
BEMZWSZJDPWKBU-UHFFFAOYSA-N |
SMILES |
CC1=NC=NC2=C1CCCC2 |
Synonymes |
Quinazoline, 5,6,7,8-tetrahydro-4-methyl- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















